1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
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Overview
Description
Synthesis Analysis
Synthesis of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside and related compounds involves protective group strategies that are crucial for the selective modification of hydroxyl groups in carbohydrate chemistry. For example, an efficient synthesis approach for benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside has been described, highlighting the significance of selective debenzylation-acetylation steps in carbohydrate synthesis (Lu, Navidpour, & Taylor, 2005).
Molecular Structure Analysis
The molecular structure of compounds related to 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside has been elucidated through techniques such as X-ray diffraction. These studies reveal the intricate details of the molecular arrangement and the protective group interactions, as demonstrated in the crystal structure analysis of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose (Brito-Arias et al., 2009).
Chemical Reactions and Properties
The chemical behavior of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside includes its involvement in glycosylation reactions, where it can serve as a precursor for the synthesis of complex carbohydrates and glycosides. Such reactions exploit the protective groups to control the reactivity and selectivity of the glycosidic bond formation, showcasing the compound's utility in synthetic carbohydrate chemistry.
Physical Properties Analysis
The physical properties of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, including solubility, melting point, and crystallinity, are influenced by its molecular structure and the presence of protective groups. These properties are essential for the purification and characterization of the compound and its derivatives in synthetic applications.
Chemical Properties Analysis
The chemical properties of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, such as reactivity towards acids, bases, and various reagents, are pivotal for its role in synthetic strategies. The protective groups modulate the compound's reactivity, allowing for selective transformations and the synthesis of targeted carbohydrate structures.
For more in-depth analysis and research on this compound and related chemical syntheses and properties, the cited references provide a foundation for understanding the complexities involved in carbohydrate chemistry and the strategic use of protective groups in synthesis (Lu, Navidpour, & Taylor, 2005); (Brito-Arias et al., 2009).
properties
IUPAC Name |
(4aR,6R,7R,8S,8aR)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30-,31+,32-,33?,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMVOFUMWKGWCK-IOUQCJCSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside |
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